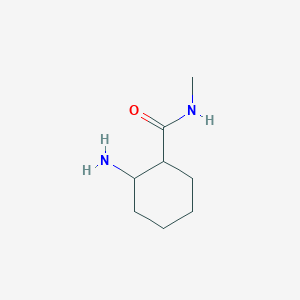

2-amino-N-methylcyclohexane-1-carboxamide

Description

Contextualization of Cyclohexane (B81311) Carboxamide Scaffolds in Organic Synthesis

The cyclohexane ring is a ubiquitous scaffold in organic chemistry, prized for its conformational flexibility and its role in defining the three-dimensional architecture of a molecule. nih.gov When functionalized with a carboxamide group, the resulting cyclohexane carboxamide scaffold becomes a valuable building block for creating compounds with specific spatial arrangements of functional groups. nih.gov These scaffolds are particularly important in medicinal chemistry, where the precise orientation of substituents can dictate the interaction of a molecule with a biological target. nih.gov

The synthesis of substituted cyclohexane derivatives is a key area of research, with methods like ring-closing metathesis being developed to create specific stereoisomers of cyclohexenyl-based amino acids. nih.gov The ability to control the stereochemistry of substituents on the cyclohexane ring is crucial, as different isomers can exhibit vastly different biological activities. google.com For instance, research into lysyl-tRNA synthetase inhibitors for the treatment of tuberculosis has shown that increasing the ring size from a cyclopentyl to a cyclohexyl group can significantly improve potency. acs.org This highlights the strategic importance of the cyclohexane scaffold in optimizing the pharmacodynamic properties of a drug candidate.

The selective oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) (KA-oil) is a major industrial process, underscoring the economic importance of cyclohexane chemistry. acs.org In the context of more complex molecules, the cyclohexane carboxamide scaffold provides a robust framework for the attachment of various functional groups, enabling the exploration of chemical space in drug discovery and materials science. nih.gov

Significance of Amine and Amide Functionalities in Advanced Chemical Structures

The presence of both an amine and an amide functional group in 2-amino-N-methylcyclohexane-1-carboxamide imparts a rich chemical character to the molecule. Amines and amides are fundamental to the structure and function of countless biologically important molecules. fiveable.melibretexts.org

Amine Group: The primary amine group (-NH2) in the molecule is a key basic and nucleophilic center. libretexts.org This functionality is prevalent in a wide range of biologically active compounds, including amino acids, neurotransmitters, and many pharmaceuticals. fiveable.melibretexts.org The basicity of the amine's nitrogen atom is crucial to its chemical reactivity and its ability to form ionic bonds or participate in hydrogen bonding, which are vital for molecular recognition at biological targets. libretexts.org

Amide Group: The N-methylcarboxamide group (-C(=O)NHCH3) is a secondary amide. The amide bond is a cornerstone of biochemistry, forming the peptide links that connect amino acids into proteins. fiveable.mepulsus.com Amides are generally less basic than amines because the nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. patsnap.com This resonance also imparts a planar geometry to the amide group and makes the amide bond relatively stable and resistant to hydrolysis. fiveable.me

The stability and hydrogen-bonding capabilities of the amide group make it a common feature in pharmaceuticals, contributing to their bioavailability and stability. pulsus.compatsnap.com The strategic placement of amide groups is a key consideration in drug design, and the synthesis of amides is one of the most important transformations in organic chemistry. pulsus.com

Overview of Research Trajectories for Substituted Cyclohexyl Amino Amides

Research involving substituted cyclohexyl amino amides is often directed towards the development of new therapeutic agents and functional materials. The combination of a rigid or conformationally defined scaffold with versatile functional groups allows for the systematic exploration of structure-activity relationships (SAR).

One major research trajectory is in the field of medicinal chemistry. For example, derivatives of cyclohexane carboxamide have been investigated for their potential as sensates in consumer products, where specific stereoisomers can elicit desired sensory responses. google.com Furthermore, in the development of anticancer agents, ferrocene (B1249389) derivatives bearing amide groups have been a subject of study. wikipedia.org The amide linkage in these molecules plays a crucial role in their biological activity.

Another significant area of research is the development of novel enzyme inhibitors. As seen in the case of lysyl-tRNA synthetase inhibitors, modifications to the cyclohexyl ring and the attached side chains can lead to substantial improvements in potency and selectivity. acs.org The ability to introduce substituents at various positions on the cyclohexyl amino amide framework allows chemists to fine-tune the molecule's properties to achieve optimal interaction with a specific enzyme's active site.

The development of new synthetic methodologies to create these complex structures with high stereocontrol is also an active area of research. nih.govgoogle.com The ability to synthesize specific isomers of substituted cyclohexyl amino amides is critical for understanding how the three-dimensional structure of a molecule relates to its function.

While direct research on this compound is not prominent, the foundational importance of its structural components ensures that the broader class of substituted cyclohexyl amino amides will continue to be a fertile ground for discovery in chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16N2O | uni.lu |

| Molecular Weight | 156.23 g/mol | chemscene.comnih.govnih.gov |

| InChIKey | CNTLKDRKZHDGJD-UHFFFAOYSA-N | uni.lu |

Table 2: Comparison of Related Cyclohexane and Cyclopentane Derivatives

| Compound | Key Feature | Research Context | Reference |

|---|---|---|---|

| Cyclohexyl (2) and Cycloheptyl (3) LysRS inhibitors | Increased ring size from cyclopentyl | Improved potency against LysRS | acs.org |

| cis-2-hydroxy (4) and trans 2-hydroxy (5) analogues | Introduction of polar substituents | Exploration of SAR on the cyclohexyl ring | acs.org |

| 2-Oxocyclopentane-1-carboxamide | Organocatalyst | Asymmetric synthesis of hydroxyamides and cyclic alcohols | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLKDRKZHDGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339178-74-3 | |

| Record name | 2-amino-N-methylcyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 2 Amino N Methylcyclohexane 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR for Configurational and Conformational Analysis

A ¹H NMR spectrum of 2-amino-N-methylcyclohexane-1-carboxamide would be expected to reveal distinct signals for the various protons in the molecule. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and coupling constants (J) would provide critical information for determining the relative stereochemistry (configuration) and the preferred three-dimensional arrangement (conformation) of the cyclohexane (B81311) ring.

For instance, the protons on the cyclohexane ring would likely appear as a complex series of multiplets in the upfield region of the spectrum. The protons on the carbon atoms bearing the amino and carboxamide groups (C1 and C2) would have their chemical shifts influenced by the electronegativity of the attached nitrogen and carbonyl groups. The N-methyl group would likely appear as a singlet or a doublet, depending on the rate of N-H exchange, in the region of 2.5-3.0 ppm. The protons of the primary amine (NH₂) and the secondary amide (NH) would be expected to appear as broad signals, with their chemical shifts being dependent on solvent and concentration.

The coupling constants between adjacent protons on the cyclohexane ring would be particularly informative for conformational analysis. Larger coupling constants are typically observed for protons in a trans-diaxial arrangement, which would help in determining the preferred chair conformation of the cyclohexane ring and the relative orientation of the amino and carboxamide substituents.

Carbon (¹³C) NMR for Core Structure Elucidation

The ¹³C NMR spectrum would provide a count of the number of non-equivalent carbon atoms in the molecule, confirming the core structure. For this compound, eight distinct signals would be expected in a typical spectrum, corresponding to the eight carbon atoms in the molecule.

The chemical shifts of these signals would indicate the type of carbon atom. The carbonyl carbon of the amide group would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (20-60 ppm), with the carbons attached to the nitrogen atoms (C1 and C2) being shifted further downfield compared to the other ring carbons. The N-methyl carbon would be expected at the most upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments and Spatial Relationships

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each carbon atom and the proton(s) directly attached to it, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This would be invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the cyclohexane ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds.

Characterization of Amide and Amine Functional Groups

The IR and Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to the amide and amine functional groups.

Amide Group: The IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration (Amide I band) around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) would appear around 1520-1570 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed in the region of 3200-3400 cm⁻¹.

Amine Group: The primary amine group would show N-H stretching vibrations as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) would be expected around 1590-1650 cm⁻¹.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks through Vibrational Modes

The positions and shapes of the N-H and C=O stretching bands in the vibrational spectra would be sensitive to hydrogen bonding. The presence of both hydrogen bond donors (NH₂ and NH) and acceptors (C=O) in the molecule allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Broadening of the N-H and O-H stretching bands and a shift to lower frequencies are indicative of hydrogen bonding. By analyzing these spectral features, it would be possible to infer the nature and extent of the hydrogen bonding network in the solid state or in solution.

Data Tables

Due to the absence of experimental data in the searched literature, data tables for NMR and vibrational spectroscopy cannot be provided.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a chemical formula of C₈H₁₆N₂O, the expected exact mass can be calculated. americanelements.com HRMS analysis would be able to confirm this elemental composition by matching the experimentally measured mass to the theoretical value with a high degree of precision (typically within 5 ppm).

Below is a table of theoretical exact masses for various potential adducts of this compound that could be observed in an HRMS experiment.

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ (Protonated Molecule) | [C₈H₁₇N₂O]⁺ | 157.1335 |

| [M+Na]⁺ (Sodium Adduct) | [C₈H₁₆N₂ONa]⁺ | 179.1155 |

| [M+K]⁺ (Potassium Adduct) | [C₈H₁₆N₂OK]⁺ | 195.0894 |

| [2M+H]⁺ (Protonated Dimer) | [C₁₆H₃₃N₄O₂]⁺ | 313.2598 |

| This table is generated based on theoretical calculations and awaits experimental verification. |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to generate a series of product ions. The pattern of fragmentation provides valuable information about the molecule's structure and connectivity. While no specific fragmentation data for this compound has been published, a hypothetical fragmentation pathway can be proposed based on the known behavior of similar structures, such as other amino amides.

A likely fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 157.1335) would involve initial cleavages at the most labile bonds. Common fragmentation patterns for related compounds include the loss of ammonia (B1221849) (NH₃) from the amino group, or the loss of the methylamino group (CH₃NH₂) or formamide (B127407) group (HCONHCH₃) from the carboxamide side chain. Cleavage within the cyclohexane ring is also possible.

Hypothetical Fragmentation of [C₈H₁₇N₂O]⁺:

Loss of Ammonia (NH₃): A primary fragmentation route could be the neutral loss of ammonia from the protonated amino group, leading to a fragment ion at m/z 140.1070.

Cleavage of the Amide Bond: Scission of the C-N bond in the amide group could result in the formation of a cyclohexyl-carbonyl fragment ion.

Ring Opening/Cleavage: Fragmentation of the cyclohexane ring could lead to a series of smaller fragment ions, characteristic of the cyclic aliphatic core.

A detailed study using techniques like collision-induced dissociation (CID) would be required to establish the definitive fragmentation pathway and identify the characteristic product ions for this compound.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide precise information on the molecular conformation, crystal packing, and intermolecular interactions of this compound. However, to date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the literature.

Determination of Molecular Conformation and Crystal Packing

Should a single crystal of this compound be successfully grown and analyzed, X-ray diffraction would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the amino and N-methylcarboxamide substituents (i.e., cis or trans, and axial or equatorial). The crystal packing analysis would describe how individual molecules arrange themselves in the crystal lattice, defining the unit cell parameters and space group.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

The functional groups present in this compound—a primary amine (-NH₂) and a secondary amide (-CONH-)-are capable of participating in extensive hydrogen bonding. The amine and amide N-H groups can act as hydrogen bond donors, while the amide carbonyl oxygen and the lone pair on the amine nitrogen can act as hydrogen bond acceptors. It is highly probable that the solid-state structure is stabilized by a network of intermolecular hydrogen bonds. These could form various motifs, such as dimers or extended chains.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point and solubility. Given the conformational flexibility of the cyclohexane ring and the presence of multiple hydrogen bonding groups, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. However, no studies on the polymorphism or crystal engineering of this specific compound have been reported. Such studies would involve systematic crystallization experiments varying solvents, temperature, and other conditions to identify and characterize any potential polymorphic forms.

Stereochemical Investigations of 2 Amino N Methylcyclohexane 1 Carboxamide

Conformational Analysis of the Cyclohexane (B81311) Ring and Substituents

The non-planar nature of the cyclohexane ring is fundamental to understanding the spatial arrangement of its substituents. The molecule predominantly adopts a chair conformation to minimize angular and torsional strain.

Chair Conformations and Ring Inversion Barriers

The two chair conformers are generally not of equal energy due to the different steric environments of the axial and equatorial positions. The relative stability of the two chair conformations is determined by the steric strain experienced by the substituents.

Axial versus Equatorial Preferences of Substituents

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. libretexts.org This steric strain in the axial position is primarily due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. pharmacy180.com

The preference for a substituent to occupy the equatorial position can be quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformations. wikipedia.org A higher A-value indicates a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.com

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -NH₂ | 1.2 - 1.5 |

| -C(=O)NHCH₃ | ~2.0 (estimated) |

| -CH₃ | 1.7 |

| -OH | 0.9 |

| -COOH | 1.4 |

For 2-amino-N-methylcyclohexane-1-carboxamide, both the amino (-NH₂) and the N-methylcarboxamide (-CONHCH₃) groups are subject to these steric considerations. Given that the N-methylcarboxamide group is bulkier than the amino group, it will have a stronger preference for the equatorial position to minimize steric strain.

Chiral Centers and Absolute Configuration Assignment (R/S Nomenclature)

The structure of this compound contains two chiral centers at the carbon atoms bearing the amino group (C2) and the N-methylcarboxamide group (C1). The presence of these two stereocenters means that the molecule can exist as multiple stereoisomers. nih.gov

The absolute configuration of each chiral center is assigned as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules. pharmacy180.comlibretexts.org The four substituents attached to each chiral carbon are ranked according to their atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. pharmacy180.com

For C1, the priority of the substituents is: -NH(CH₃)C=O > -CH(NH₂) > -CH₂- (in the ring) > -H. For C2, the priority is: -NH₂ > -CH(CONHCH₃) > -CH₂- (in the ring) > -H.

The possible combinations of absolute configurations for the four stereoisomers are:

(1R, 2R)

(1S, 2S)

(1R, 2S)

(1S, 2R)

Diastereomerism and Enantiomerism in Substituted Cyclohexanes

With two chiral centers, this compound can exist as enantiomers and diastereomers. nih.gov

Enantiomers are non-superimposable mirror images of each other. In this case, the (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers. Similarly, the (1R, 2S) and (1S, 2R) isomers constitute another pair of enantiomers. libretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. Any other pairing of the stereoisomers, for example, (1R, 2R) and (1R, 2S), are diastereomers. mvpsvktcollege.ac.in

The relative orientation of the two substituents on the cyclohexane ring also gives rise to cis and trans isomerism.

In the cis isomer, both substituents are on the same face of the ring (one axial and one equatorial in the most stable chair conformation). The cis isomers correspond to the (1R, 2S) and (1S, 2R) configurations.

In the trans isomer, the substituents are on opposite faces of the ring (either both equatorial or both axial in the chair conformations). The trans isomers correspond to the (1R, 2R) and (1S, 2S) configurations.

| Stereoisomer Relationship | Configurational Isomers |

| Enantiomers | (1R, 2R) and (1S, 2S) |

| (1R, 2S) and (1S, 2R) | |

| Diastereomers | (1R, 2R) and (1R, 2S) |

| (1R, 2R) and (1S, 2R) | |

| (1S, 2S) and (1R, 2S) | |

| (1S, 2S) and (1S, 2R) | |

| Cis Isomers | (1R, 2S) and (1S, 2R) |

| Trans Isomers | (1R, 2R) and (1S, 2S) |

Influence of Stereochemistry on Chemical Reactivity and Molecular Recognition

The specific three-dimensional arrangement of the amino and N-methylcarboxamide groups in the different stereoisomers of this compound is expected to have a significant impact on its chemical reactivity and its ability to interact with other chiral molecules, such as biological receptors or enzymes.

The accessibility of the amino and amide functional groups for chemical reactions will differ between stereoisomers. For instance, in a trans-diequatorial conformer, both functional groups are exposed on the periphery of the molecule. In a cis-axial-equatorial conformer, one group will be more sterically hindered than the other. These differences can lead to variations in reaction rates and product distributions.

In the context of molecular recognition, the precise spatial orientation of the hydrogen bond donors and acceptors in the amino and amide groups is critical for binding to biological targets. The distance and relative orientation between these groups are fixed differently in the cis and trans isomers, leading to potentially significant differences in biological activity. For example, studies on other cyclic amino acids have shown that the stereochemistry is a key determinant of their ability to form specific secondary structures in peptides or to bind to receptors. The well-defined spatial arrangement of functional groups in conformationally restricted molecules like this compound makes them valuable scaffolds in medicinal chemistry. acs.org The various stereoisomers would present unique pharmacophores, likely resulting in one isomer having a higher affinity or efficacy for a particular biological target over the others.

Computational and Theoretical Studies on 2 Amino N Methylcyclohexane 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide a framework for detailed analysis.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-amino-N-methylcyclohexane-1-carboxamide, the cyclohexane (B81311) ring exists in a chair conformation. The substituents—the amino group (-NH2) and the N-methylcarboxamide group (-C(O)NHCH3)—can be in either axial or equatorial positions.

Due to steric hindrance, substituents on a cyclohexane ring generally prefer the equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org Therefore, the most stable conformer of this compound is predicted to have both the amino and the N-methylcarboxamide groups in equatorial positions. DFT calculations, typically using a basis set such as 6-31G(d,p), would confirm this by calculating the energies of all possible stereoisomers and conformers. The process involves iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule, thereby revealing the equilibrium geometry.

A hypothetical DFT geometry optimization would yield precise bond lengths and angles.

Table 1: Hypothetical Optimized Geometric Parameters for Equatorial-Equatorial this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (ring avg.) | 1.54 |

| C-N (amino) | 1.47 | |

| C-C (amide) | 1.52 | |

| C=O | 1.23 | |

| C-N (amide) | 1.34 | |

| **Bond Angles (°) ** | C-C-C (ring avg.) | 111.5 |

| H-N-H (amino) | 106.0 |

Note: These values are representative and would be precisely determined by actual DFT calculations.

Ab Initio Methods for Energetic and Spectroscopic Property Predictions

Ab initio methods, which are based on first principles without empirical parameters, can be employed to predict energetic and spectroscopic properties. For instance, methods like Hartree-Fock (HF) or more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) can be used. These calculations can predict properties such as infrared (IR) vibrational frequencies. Each vibrational mode corresponds to a specific molecular motion, and its frequency is determined by the strength of the bonds involved and the masses of the atoms. These predicted spectra are invaluable for interpreting experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations can model the conformational flexibility of the cyclohexane ring, including the "ring flip" process where axial and equatorial positions interchange. acs.org Even for the most stable diequatorial conformer, the molecule is not static. Bond vibrations, angle bending, and rotations of the substituent groups occur continuously.

In a solution, MD simulations can also model the interactions between the solute (this compound) and the solvent molecules. The amino and amide groups can form hydrogen bonds with protic solvents like water or methanol. These simulations provide a detailed picture of the solvation shell and can be used to calculate properties like the diffusion coefficient and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. The dynamics of these intermolecular interactions are crucial for understanding the compound's behavior in a liquid phase.

Analysis of Electronic Properties

The electronic properties of a molecule are key to its reactivity and intermolecular interactions. Computational methods allow for a detailed analysis of the electron distribution and orbital energies.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. youtube.com A large gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom of the amino group and the oxygen of the carbonyl group. The LUMO is likely to be localized around the antibonding π* orbital of the carbonyl group in the amide. DFT calculations can provide precise energy values for these orbitals.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 2.0 |

| HOMO-LUMO Gap | 8.5 |

Note: These are illustrative values. The exact energies would be determined from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atoms of the amino group and the N-H of the amide would be regions of positive potential (blue). This mapping is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between filled and unfilled orbitals within a molecule. This analysis provides a quantitative picture of intramolecular bonding and non-bonding interactions, such as hyperconjugation and hydrogen bonding, which are crucial for molecular stability.

For this compound, an NBO analysis would be expected to reveal significant interactions. Specifically, one would anticipate strong hyperconjugative effects involving the lone pair of electrons on the nitrogen atoms and the oxygen atom with adjacent anti-bonding orbitals. For instance, the lone pair on the amino group (LP(N)) could interact with the anti-bonding orbitals of adjacent C-C or C-H bonds (σ), stabilizing the molecule. Similarly, the lone pairs on the carbonyl oxygen (LP(O)) and the amide nitrogen (LP(N)) would likely exhibit strong delocalization into the π anti-bonding orbital of the C=O group, a characteristic feature of amide resonance.

A hypothetical NBO analysis might quantify these interactions in terms of stabilization energy (E(2)). Higher E(2) values indicate stronger interactions.

Hypothetical NBO Interaction Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) of Amine | σ* (C-C) | Data not available |

| LP (N) of Amide | π* (C=O) | Data not available |

| LP (O) of Carbonyl | σ* (C-N) | Data not available |

This table is for illustrative purposes only. No published data is available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorptions)

Theoretical calculations are frequently used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These calculations would be crucial for distinguishing between the various protons and carbons in the cyclohexane ring and the N-methyl and carboxamide groups, especially for determining the compound's stereochemistry.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies correspond to the vibrational modes of the molecule, such as N-H stretching of the amine and amide, C=O stretching of the carboxamide, and C-H stretching of the cyclohexane ring. A scaling factor is often applied to the calculated frequencies to better match experimental data.

UV-Vis Absorptions: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For a saturated compound like this compound, significant absorptions would be expected in the deep UV region, primarily corresponding to n → π* and π → π* transitions within the amide group.

Hypothetical Predicted Spectroscopic Data

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (NH₂) | Data not available |

| ¹³C NMR Chemical Shift (C=O) | Data not available |

| IR Frequency (C=O stretch) | Data not available |

This table is for illustrative purposes only. No published data is available.

Theoretical Insights into Chemical Reactivity Descriptors (e.g., Fukui Functions, ALIE)

Chemical reactivity descriptors, derived from conceptual DFT, help in predicting the reactive sites of a molecule.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps identify the most likely sites for nucleophilic attack (where f⁺(r) is high) and electrophilic attack (where f⁻(r) is high). For this compound, the amino group's nitrogen would be a predicted site for electrophilic attack, while the carbonyl carbon would be a primary site for nucleophilic attack.

Average Local Ionization Energy (ALIE): The ALIE is the average energy required to remove an electron from a specific point on the molecule's electron density surface. Regions with low ALIE values, such as those around the lone pairs of the nitrogen and oxygen atoms, are the most susceptible to electrophilic attack. This makes ALIE a powerful tool for predicting the most reactive sites for electrophiles.

Table of Compound Names

| Compound Name |

|---|

Chemical Reactivity and Reaction Mechanisms of 2 Amino N Methylcyclohexane 1 Carboxamide

Amine Reactivity (Nucleophilicity and Basicity)

The primary amino group (-NH₂) is a defining feature of the molecule's reactivity, imparting both basic and nucleophilic properties.

Basicity: Like other aliphatic amines, the lone pair of electrons on the nitrogen atom can readily accept a proton, making 2-amino-N-methylcyclohexane-1-carboxamide a Brønsted-Lowry base. byjus.com The basicity of the primary amine is influenced by the electron-donating nature of the alkyl (cyclohexane) group, which increases the electron density on the nitrogen atom compared to ammonia (B1221849). libretexts.org Primary aliphatic amines are generally stronger bases than ammonia. The pKa of the conjugate acid of a typical cyclohexylamine is around 10.6. wikipedia.orgmasterorganicchemistry.com This suggests that this compound will react with acids to form the corresponding ammonium salt. byjus.comlibretexts.org

Nucleophilicity: The lone pair of electrons also makes the amino group a potent nucleophile, capable of attacking electron-deficient centers. byjus.comlibretexts.org This nucleophilicity is a cornerstone of many of its potential reactions. Primary amines are known to be effective nucleophiles in substitution and addition reactions. libretexts.orgmsu.edu The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can reduce its nucleophilicity. In this compound, the cyclohexane (B81311) ring can influence the accessibility of the lone pair, depending on the stereochemistry (cis/trans isomers) and the conformation of the ring.

Common reactions involving the amine's nucleophilicity include:

Alkylation: Reaction with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. However, these reactions can be difficult to control and may lead to over-alkylation. msu.edu

Acylation: Reaction with acid chlorides or anhydrides to form a new amide bond. byjus.comlibretexts.org This is a common and efficient reaction for primary amines. libretexts.org

Reaction with Carbonyl Compounds: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. uomustansiriyah.edu.iq

| Compound | pKa of Conjugate Acid | General Basicity Trend |

|---|---|---|

| Ammonia | ~9.25 | Reference |

| Cyclohexylamine | ~10.64 wikipedia.org | More basic than ammonia |

| Aniline | ~4.6 | Less basic due to delocalization |

Carboxamide Reactivity (Hydrolysis, Condensation, Substitution)

The N-methylcarboxamide group is generally less reactive than the primary amine. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the carbonyl group, which reduces its nucleophilicity and basicity. msu.edu

Hydrolysis: Amides can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions, although this process is typically slower than the hydrolysis of esters. libretexts.org

Acid-catalyzed hydrolysis: This involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgmcmaster.ca

Base-catalyzed hydrolysis: This proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. mcmaster.caresearchgate.net

The hydrolysis of N-substituted amides, such as N-methylacetamide, has been studied and generally follows first-order kinetics with respect to the amide. researchgate.net The rate of hydrolysis is pH-dependent. researchgate.net

Condensation: While amides are the products of condensation reactions between carboxylic acids and amines, the carboxamide group itself does not typically undergo further condensation reactions in the same manner. libretexts.org However, under forcing conditions, condensation reactions involving the N-H bond are possible.

Substitution: The N-H proton of the secondary amide is weakly acidic and can be removed by a strong base. The resulting anion can then act as a nucleophile. Direct nucleophilic substitution at the carbonyl carbon of an amide is difficult due to the poor leaving group ability of the amino group.

Cyclohexane Ring Reactions (e.g., Electrophilic/Nucleophilic Substitutions, Oxidation, Reduction)

The cyclohexane ring is a saturated alicyclic structure and is therefore generally unreactive towards many reagents that react with aromatic or unsaturated systems. Its reactivity is largely confined to reactions that proceed via radical mechanisms or involve activation at a C-H bond.

The chair conformation is the most stable arrangement for the cyclohexane ring. masterorganicchemistry.com Substituents can occupy either axial or equatorial positions, with the equatorial position being more stable for bulkier groups to minimize steric strain from 1,3-diaxial interactions. libretexts.org The conformation of the ring and the relative stereochemistry of the amino and carboxamide groups will influence their reactivity.

Electrophilic/Nucleophilic Substitutions: Direct electrophilic or nucleophilic substitution on the cyclohexane ring is not a typical reaction pathway due to the absence of a pi-system. Functionalization of the ring generally requires more specialized methods, such as C-H activation, which often involve transition metal catalysis. acs.org

Oxidation: The C-H bonds of the cyclohexane ring can be oxidized under strong oxidizing conditions, but this often leads to a mixture of products and can result in ring-opening. The presence of the amino group can also influence the outcome of oxidation reactions.

Reduction: As a saturated hydrocarbon ring, the cyclohexane moiety is already in a reduced state and is not susceptible to catalytic hydrogenation under standard conditions.

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the amino and carboxamide groups on the cyclohexane ring opens up the possibility of intramolecular reactions.

Intramolecular Cyclization: If the amino and carboxamide groups are in a cis-relationship (on the same side of the ring), they may be able to undergo intramolecular cyclization under certain conditions. For example, intramolecular reactions of amino amides can lead to the formation of cyclic structures. scispace.comrsc.org The formation of lactams through intramolecular cyclization is a possibility, potentially facilitated by activation of the carboxamide group. The feasibility of such a reaction would be highly dependent on the stereochemistry and the conformational flexibility of the cyclohexane ring. The dynamics of the cyclohexane ring can play a crucial role in the propensity for intramolecular reactions. nih.gov

Rearrangement Pathways: Rearrangement reactions involving cyclohexylamine derivatives are known. For instance, the Beckmann rearrangement of a cyclohexanone (B45756) oxime is a classic example of a rearrangement that expands the ring to form a lactam. wikipedia.org While not directly applicable to this compound in its ground state, derivatives of this compound could potentially undergo various skeletal rearrangements under specific reaction conditions.

Kinetics and Thermodynamics of Key Reactions

Kinetics:

Amine Acylation: The acylation of primary amines is generally a rapid process, with the rate depending on the concentration of the amine and the acylating agent, as well as the solvent and temperature. libretexts.org

Amide Hydrolysis: The hydrolysis of amides is typically a slow reaction. libretexts.org The rate constants for the hydrolysis of N-substituted amides are influenced by pH and temperature. researchgate.net For example, the hydrolysis of N-methylacetamide is first-order in both the amide and water. researchgate.net

Thermodynamics:

Amine Protonation: The protonation of an amine is an exothermic process, with the equilibrium position depending on the relative pKa values of the amine's conjugate acid and the reacting acid.

Amide Hydrolysis: The hydrolysis of amides is generally a thermodynamically favorable process, but it has a high activation energy, making it kinetically slow. mcmaster.ca Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have been calculated for the hydrolysis of various amides.

| Reaction Type | General Rate Law | Influencing Factors |

|---|---|---|

| Amine Acylation | Rate = k[Amine][Acylating Agent] | Nucleophilicity of amine, electrophilicity of acylating agent, solvent |

| Acid-Catalyzed Amide Hydrolysis | Rate = k[Amide][H⁺] | Acid concentration, temperature |

| Base-Catalyzed Amide Hydrolysis | Rate = k[Amide][OH⁻] | Base concentration, temperature |

Role of 2 Amino N Methylcyclohexane 1 Carboxamide As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The 1,2-diaminocyclohexane framework, a core component of 2-amino-N-methylcyclohexane-1-carboxamide, is a well-established precursor for the synthesis of various heterocyclic compounds, particularly fused heterocycles. The spatial arrangement of the two amino groups facilitates cyclization reactions to form stable ring systems.

One of the most prominent applications of 1,2-diaminocyclohexane derivatives is in the synthesis of quinazolines and their analogues. specialchem.comacs.orgresearchgate.net These nitrogen-containing heterocycles are of significant interest due to their wide range of pharmacological activities. specialchem.comresearchgate.net The synthesis often involves the condensation of a 1,2-diamine with a suitable carbonyl-containing compound, followed by cyclization. For instance, the reaction of 2-aminobenzylamines with amides, catalyzed by transition metals, can yield 2-substituted quinazolines. specialchem.com

In the context of this compound, the primary amino group and the secondary amine (once the amide bond is considered part of the substituent) can readily participate in similar cyclization reactions. The presence of the N-methylcarboxamide group could influence the reactivity and selectivity of these transformations. For example, it could modulate the nucleophilicity of the adjacent amino group or participate in intramolecular hydrogen bonding, thereby directing the stereochemical outcome of the cyclization. Furthermore, the amide functionality itself can be a reactive handle for subsequent modifications of the resulting heterocyclic scaffold.

A plausible synthetic route to a fused heterocyclic system using this compound could involve a multi-step sequence, potentially beginning with an acylation or condensation at the primary amine, followed by an intramolecular cyclization involving the secondary amine or the amide group. The specific reaction conditions would dictate the final heterocyclic structure, opening avenues to novel chemical entities.

Table 1: Examples of Heterocyclic Synthesis from Diamine Precursors

| Diamine Precursor | Reagents | Resulting Heterocycle | Reference |

| 2-Aminobenzylamine | Primary Amides, Mn(I) catalyst | 2-Substituted Quinazolines | specialchem.com |

| 1-(2-bromophenyl)methanamines | Amidines, CuI catalyst | Functionalized Quinazolines | specialchem.com |

| o-Aminobenzylamine | Aldehydes, IBX | Substituted Quinazolines | acs.org |

Application in Ligand Design and Coordination Chemistry

Chiral 1,2-diaminocyclohexane (DACH) is a cornerstone in the field of asymmetric catalysis, serving as a scaffold for a vast number of successful chiral ligands. rsc.org Its rigid C2-symmetric backbone provides a well-defined stereochemical environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations.

Ligands derived from DACH have been instrumental in reactions such as asymmetric hydrogenation, epoxidation, and cyclopropanation. rsc.orgnih.gov For example, manganese complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been effectively used in the asymmetric hydrogenation of ketones. nih.gov Similarly, water-soluble transition metal complexes of N-phthaloylglycinate bis(1,2-diaminocyclohexane) have been synthesized and studied for their interaction with DNA. acs.org

The introduction of an N-methylcarboxamide group onto the DACH framework, as in this compound, offers a valuable opportunity to fine-tune the properties of the resulting ligands. This substituent can influence the ligand's electronic properties through inductive and resonance effects, and its steric bulk can be adjusted to create specific chiral pockets around the metal center. The amide nitrogen and carbonyl oxygen can also act as additional coordination sites, potentially leading to ligands with higher denticity and unique coordination geometries. The ability to modify the amide group further expands the possibilities for creating a diverse range of ligands tailored for specific catalytic applications.

Table 2: Examples of DACH-based Ligands in Coordination Chemistry

| Ligand Type | Metal | Application | Reference |

| Chiral PNNP and SNNS tetradentate ligands | Manganese(I) | Asymmetric hydrogenation of ketones | nih.gov |

| N-phthaloylglycinate bis(1,2-diaminocyclohexane) | Ni(II), Cu(II), Zn(II) | DNA binding and cleavage studies | acs.org |

| trans-1,2-Diaminocyclohexane | Silver(I) | Synthesis of coordination polymers | rsc.org |

Scaffold for Combinatorial Library Synthesis in Chemical Space Exploration

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis and screening of large numbers of compounds. rsc.orgpmarketresearch.com The selection of an appropriate scaffold is crucial for the success of a combinatorial library. A good scaffold should be structurally rigid, allowing for predictable spatial orientation of substituents, and possess multiple points for diversification.

The 1,2-diaminocyclohexane skeleton is an excellent scaffold for combinatorial library synthesis due to its conformational rigidity and the presence of two amino groups that can be readily functionalized. rsc.orgnih.gov This allows for the creation of a diverse set of molecules by introducing a variety of substituents at these two positions.

This compound presents an even more attractive scaffold for combinatorial libraries. It offers at least three potential points of diversity: the primary amino group, the secondary amine of the core diamine structure, and the methyl group on the amide nitrogen. Each of these sites can be targeted with a wide range of chemical reagents to generate a library of structurally diverse compounds. For instance, the primary amine can be acylated, alkylated, or used in reductive amination, while the secondary amine offers similar possibilities for modification. The N-methyl group could potentially be replaced with other alkyl or aryl groups during the synthesis of the scaffold itself, further expanding the accessible chemical space. The resulting libraries of compounds can then be screened for biological activity or desirable material properties. nih.gov

Table 3: Principles of Combinatorial Library Design

| Feature | Description | Relevance to this compound |

| Scaffold | A common core structure shared by all library members. | The rigid diaminocyclohexane ring provides a stable framework. |

| Points of Diversity | Specific positions on the scaffold where different functional groups can be introduced. | The primary amine, secondary amine, and N-methyl group offer multiple sites for variation. |

| Building Blocks | A collection of reagents used to introduce diversity at the specified points. | A wide array of acylating agents, alkylating agents, and other reagents can be employed. |

Incorporation into Advanced Materials or Supramolecular Assemblies

The structural features of this compound make it a promising candidate for incorporation into advanced materials and supramolecular assemblies. The diaminocyclohexane unit is known to be a component of various polymers and organized structures.

Polymers: Diamines are fundamental monomers in the synthesis of polyamides and can also act as curing agents for epoxy resins. specialchem.comcymitquimica.com The use of 1,2-diaminocyclohexane in particular can impart specific properties to the resulting polymer, such as thermal stability and rigidity. pmarketresearch.com this compound could be used as a monomer or a cross-linking agent. The presence of the amide group could introduce hydrogen bonding capabilities within the polymer matrix, potentially enhancing its mechanical properties. Furthermore, plasma polymerization of 1,2-diaminocyclohexane has been used to create functional coatings for biomedical applications, suggesting that derivatives like this compound could also be used to create biocompatible surfaces. nih.gov

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs): Supramolecular chemistry relies on non-covalent interactions to build large, organized structures. The chirality and hydrogen-bonding capabilities of diaminocyclohexane derivatives have been exploited to template the formation of helical supramolecular assemblies. rsc.orgacs.org Chiral diaminocyclohexane can trigger the self-assembly of achiral molecules into chiral structures with interesting photophysical properties. rsc.org In the realm of MOFs, which are crystalline porous materials, diaminocyclohexane-based ligands have been used to construct frameworks with potential applications in gas storage, separation, and catalysis. researchgate.netnih.gov The N-methylcarboxamide group in this compound could participate in hydrogen bonding networks, directing the self-assembly process and contributing to the stability and functionality of the resulting supramolecular structure or MOF.

Future Perspectives and Emerging Research Avenues for 2 Amino N Methylcyclohexane 1 Carboxamide

Development of Novel Asymmetric Synthetic Methodologies

The biological and catalytic activity of chiral molecules is often dictated by their specific stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access all possible stereoisomers of 2-amino-N-methylcyclohexane-1-carboxamide is a critical area for future research. While general methods for the synthesis of cyclohexane (B81311) carboxamide derivatives exist, often starting from amino acids, specific and optimized asymmetric syntheses for this N-methylated derivative are yet to be reported. wikipedia.org

Future research will likely focus on several key strategies:

Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure starting materials, such as derivatives of (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane, could provide a straightforward entry to the corresponding stereoisomers of this compound. The synthesis of related trans-1,2-diamines has been achieved through methods like the sequential opening of cyclohexene (B86901) oxide and aziridinium (B1262131) ions. arkat-usa.org

Asymmetric Catalysis: The development of catalytic asymmetric methods would be a significant advancement. This could involve the asymmetric hydrogenation of a suitable unsaturated precursor or an asymmetric amination of a cyclohexane carboxamide scaffold. The use of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, has proven effective for the asymmetric synthesis of other chiral amines and amides. yale.edu

Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral amines and their derivatives. nih.gov Future work could explore the use of chiral Brønsted acids or chiral phosphoric acids to catalyze the stereoselective formation of the amino group or the amide bond.

Enzymatic Resolution: Biocatalytic methods, employing enzymes such as lipases or proteases, could be explored for the kinetic resolution of a racemic mixture of this compound or its precursors. This approach can offer high enantioselectivity under mild reaction conditions.

A successful asymmetric synthesis will need to control the stereochemistry at both the C1 and C2 positions of the cyclohexane ring, leading to the selective formation of one of the four possible diastereomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

Advanced Computational Modeling for Structure-Reactivity and Conformational Dynamics

The conformational flexibility of the cyclohexane ring, coupled with the presence of two substituents, makes the structural landscape of this compound complex. Advanced computational modeling will be an indispensable tool to understand its structure-reactivity relationships and conformational dynamics.

Future computational studies are expected to address:

Conformational Analysis: The cyclohexane ring can exist in various conformations, with the chair form being the most stable. openochem.org For a disubstituted cyclohexane, the substituents can be in either axial or equatorial positions, leading to different stereoisomers with varying stabilities. libretexts.org Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the relative energies of the different chair and boat conformations of each diastereomer of this compound. nih.gov These calculations will help in predicting the most stable conformer and understanding the influence of the amino and N-methylamido groups on the ring's geometry.

Spectroscopic Predictions: Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. scispace.comsapub.org These predictions can aid in the experimental characterization and stereochemical assignment of the synthesized isomers.

The following table outlines key parameters that would be the focus of computational studies:

| Computational Parameter | Research Focus | Potential Impact |

| Dihedral Angles | Determination of the precise chair or twisted-boat conformation of the cyclohexane ring. | Understanding the spatial arrangement of functional groups. |

| Bond Lengths and Angles | Analysis of the geometry of the amino and N-methylamido substituents. | Insight into steric and electronic effects. |

| Relative Energies | Calculation of the energy differences between various conformers and diastereomers. | Prediction of the most stable isomers and their populations at equilibrium. |

| Hydrogen Bond Analysis | Identification and characterization of intramolecular hydrogen bonds. | Understanding the forces that stabilize specific conformations. |

Exploration of Undiscovered Reactivity Pathways and Catalytic Applications

The bifunctional nature of this compound opens the door to a wide range of chemical transformations and potential applications, particularly in catalysis. The vicinal amino and amido groups can act as a bidentate ligand, chelating to metal centers and creating a chiral environment for asymmetric reactions.

Future research in this area will likely involve:

Coordination Chemistry: The synthesis and characterization of metal complexes of this compound with various transition metals (e.g., copper, manganese, rhodium, palladium) will be a primary focus. The coordination geometry and electronic properties of these complexes will be crucial for their subsequent catalytic applications.

Asymmetric Catalysis: Chiral derivatives of 1,2-diaminocyclohexane have been successfully used as ligands in a variety of asymmetric catalytic reactions, including epoxidation, cyclopropanation, and the hydrogenation of ketones. acs.orgnih.govacs.orgwisc.edu The N-methylamido group in the target molecule could modulate the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with novel reactivity and selectivity.

Organocatalysis: The amino group of the molecule could be utilized as a catalytic site in organocatalytic reactions, such as Michael additions or aldol (B89426) reactions. The adjacent N-methylamido group could influence the stereochemical outcome of these transformations through non-covalent interactions.

Derivatization: The primary amino group can be readily derivatized to form a wide array of functional groups, such as ureas, thioureas, and sulfonamides. These derivatives could serve as a new class of organocatalysts or ligands with tunable properties.

Design and Synthesis of Chemically Diverse Analogs for Structure-Property Relationship Studies

To fully explore the potential of the this compound scaffold, the design and synthesis of a library of chemically diverse analogs will be essential. By systematically modifying the core structure, researchers can establish structure-property relationships, which are vital for optimizing the molecule for specific applications.

Key areas for analog development include:

Modification of the Amide: The N-methyl group of the amide can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a potential binding pocket or to fine-tune the solubility and electronic properties of the molecule.

Substitution on the Cyclohexane Ring: The introduction of additional substituents on the cyclohexane ring could be used to alter the conformational preferences of the molecule and to introduce new functional groups.

Derivatization of the Amino Group: As mentioned earlier, the primary amino group is a versatile handle for the introduction of a wide range of functionalities. This would allow for the creation of analogs with diverse chemical properties.

A systematic study of these analogs will provide valuable insights into how structural modifications influence the molecule's physical, chemical, and biological properties. nih.gov

Integration with Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize the synthesis of this compound and its analogs, the integration of advanced analytical techniques for real-time reaction monitoring will be crucial. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing processes through the measurement of critical process parameters. wikipedia.orglongdom.orgmt.comnih.gov

Future synthetic efforts should incorporate:

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and NMR spectroscopy can be used to monitor the progress of a reaction in real-time. rsc.orgmpg.denih.govrsc.org This allows for the rapid determination of reaction kinetics, the identification of reaction intermediates, and the optimization of reaction conditions.

Mass Spectrometry: Real-time monitoring of reactions by mass spectrometry can provide detailed information about the formation of products and byproducts. researchgate.net

Automated Synthesis Platforms: The combination of real-time monitoring with automated synthesis platforms can enable high-throughput screening of reaction conditions and the rapid optimization of synthetic routes.

The data generated from these techniques will facilitate a deeper understanding of the reaction mechanisms involved in the synthesis of this compound, leading to more efficient, robust, and scalable synthetic processes. news-medical.net

Q & A

Q. Q1. What are the standard synthetic routes for 2-amino-N-methylcyclohexane-1-carboxamide, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via two primary routes:

- Route 1 (Cyclohexanecarboxylic Acid Pathway): Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with methylamine in anhydrous benzene . This method yields ~70-85% under optimized conditions (reflux, 6–8 hours).

- Route 2 (Ester Intermediate Pathway): Methyl cyclohexanecarboxylate reacts with methylamine in the presence of trimethylaluminum, yielding the carboxamide after hydrolysis . This route offers higher purity but requires stringent moisture control.

Key Considerations:

- Catalyst Efficiency: Trimethylaluminum in Route 2 enhances nucleophilic substitution but introduces handling challenges due to pyrophoric properties.

- Solvent Impact: Anhydrous benzene in Route 1 minimizes side reactions but raises safety concerns; alternatives like toluene are less effective .

Advanced Structural Analysis

Q. Q2. How can spectroscopic and crystallographic data resolve conformational ambiguities in this compound?

A2.

- NMR Spectroscopy: H and C NMR identify substituent effects on the cyclohexane ring. For example, the methylamino group causes distinct deshielding (~2.1 ppm for NH protons) .

- X-Ray Crystallography: Reveals chair conformations with axial/equatorial preferences. Related cyclohexanecarboxamide derivatives show equatorial positioning of bulky groups to minimize steric strain .

- Computational Modeling: Density Functional Theory (DFT) predicts energy differences between conformers (e.g., ΔG < 2 kcal/mol for axial vs. equatorial amino groups) .

Data Contradiction Example: Discrepancies in reported melting points (e.g., 204–206°C vs. 198–202°C) may arise from polymorphism or solvent traces, resolved via DSC analysis .

Biological Activity Profiling

Q. Q3. What methodological frameworks are used to evaluate the biological activity of this compound?

A3.

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence polarization assays. IC values correlate with substituent electronic effects .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) reveal EC ranges of 10–50 µM, influenced by carboxamide lipophilicity .

- Structure-Activity Relationship (SAR): Modifications at the amino group (e.g., acetylation) reduce activity, highlighting the importance of free NH for target binding .

Advanced Consideration: Conflicting cytotoxicity data across studies may stem from cell-line-specific permeability or assay protocols (e.g., serum concentration variations) .

Mechanistic and Kinetic Studies

Q. Q4. How do reaction kinetics and mechanistic pathways differ between synthetic routes?

A4.

- Route 1 (Acyl Chloride Pathway): Follows second-order kinetics, with rate-limiting nucleophilic attack by methylamine. Activation energy (E) ≈ 45 kJ/mol .

- Route 2 (Ester Pathway): Trimethylaluminum facilitates a two-step mechanism: (1) ester coordination to Al, (2) amine nucleophilic substitution. E ≈ 38 kJ/mol due to lower transition-state stability .

Contradiction Analysis: Disparate yields (Route 1: 70% vs. Route 2: 90%) are attributed to byproduct formation (e.g., dimerization in Route 1) .

Computational and Theoretical Modeling

Q. Q5. What computational tools predict the reactivity and stability of this compound derivatives?

A5.

- Molecular Dynamics (MD): Simulates solvent interactions (e.g., water vs. DMSO) to predict solubility. LogP values calculated via MD align with experimental data (LogP = 1.2 ± 0.3) .

- Docking Studies: AutoDock Vina identifies binding poses in protein targets (e.g., cyclooxygenase-2). Carboxamide hydrogen bonds with Arg120 and Tyr355 are critical for affinity .

Advanced Challenge: Discrepancies between predicted and observed binding energies (ΔG error ±1.5 kcal/mol) arise from force-field limitations in modeling flexible cyclohexane rings .

Purity and Analytical Challenges

Q. Q6. What advanced purification techniques address impurities in this compound synthesis?

A6.

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves methylamine hydrochloride byproducts (retention time: 8.2 vs. 12.5 min for target compound) .

- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield >99% purity, confirmed by GC-MS .

Data Conflict: Contradictory purity reports (95% vs. 99%) often reflect differences in detection limits (e.g., UV vs. ELSD detectors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.